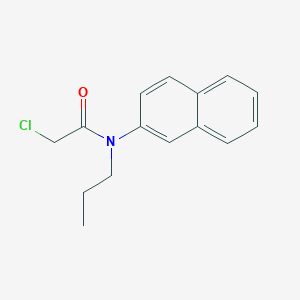

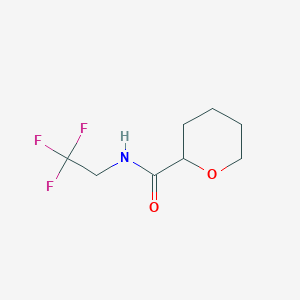

![molecular formula C18H14Cl2N2O2 B2897357 2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 903366-62-1](/img/structure/B2897357.png)

2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

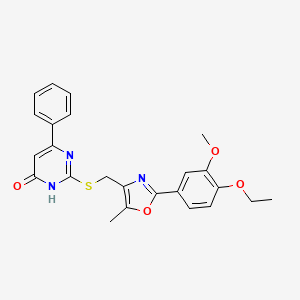

The compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. It also contains a pyrroloquinoline moiety, which is a type of heterocyclic compound . Heterocyclic compounds are widely studied in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrroloquinoline moiety would contribute to the rigidity of the molecule, while the benzamide group could participate in hydrogen bonding .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the amide group and the dichloro substituents on the benzene ring. The amide group could undergo hydrolysis, and the dichloro substituents could potentially be replaced in nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple rings and polar functional groups would likely make this compound relatively high in molecular weight and capable of forming hydrogen bonds .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- Compounds similar to the specified chemical have been synthesized through various methodologies, demonstrating the versatility and complexity of organic synthesis. For example, a study on the synthesis and utilization of 6-aminotetrahydrobenzo[7]annulenes explored reactions involving dichloroquinolines, leading to compounds with potential for further chemical modification and study (Learmonth, Proctor, & Scopes, 1997).

- Another research focused on a facile synthesis and antibacterial activity of novel pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides, showcasing a molecular hybridization approach to create compounds with significant antibacterial properties (Hosseyni Largani et al., 2017).

Polymorphism and Structural Studies

- Studies on polymorphic modifications of compounds within this chemical family have revealed strong diuretic properties, suggesting potential pharmaceutical applications. For instance, different polymorphic forms of a 1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide were analyzed for their strong diuretic properties, highlighting the relevance of structural diversity in drug design (Shishkina et al., 2018).

Antibacterial and Antitubercular Activities

- The antibacterial and antitubercular activities of carboxamide derivatives of quinolones have been explored, with several compounds demonstrating promising activity. This highlights the potential of such compounds in developing new antimicrobial agents (Kumar, Fernandes, & Kumar, 2014).

Fluorescent Probes for DNA Detection

- Novel benzimidazo[1,2-a]quinolines substituted with various nuclei were synthesized and evaluated as potential fluorescent probes for DNA detection. This application is crucial in biochemical research and diagnostics, providing tools for studying genetic materials and identifying specific DNA sequences (Perin et al., 2011).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,5-dichloro-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O2/c19-12-2-3-15(20)14(9-12)18(24)21-13-7-10-1-4-16(23)22-6-5-11(8-13)17(10)22/h2-3,7-9H,1,4-6H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKXSRMQNPWKNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2897277.png)

![4-(1H-pyrrol-1-yl)pyrrolo[1,2-a]quinoxaline](/img/structure/B2897282.png)

![2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2897285.png)

![2,4-Diethyl 5-[(Z)-2-{1-[(2,4-dimethylphenyl)carbamoyl]-2-(4-nitrophenyl)-2-oxoethylidene}hydrazin-1-YL]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2897292.png)

![9-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]purine](/img/structure/B2897295.png)